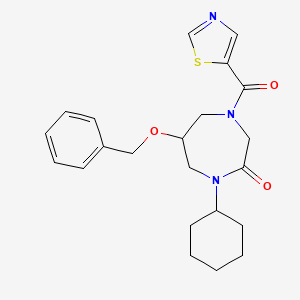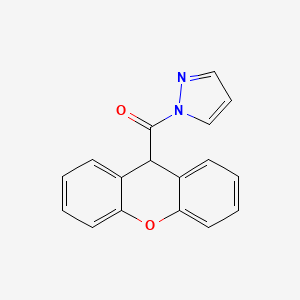![molecular formula C16H8Br3N3O2S B6115330 (4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B6115330.png)
(4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic molecule characterized by its unique structure, which includes multiple bromine atoms, a methoxy group, and a tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the bromine atoms and the methoxy group through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
The compound (4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the bromine atoms can produce hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s brominated structure makes it a potential candidate for studying halogen bonding interactions in biological systems. It can also be used as a probe to investigate the effects of bromine substitution on biological activity.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its brominated structure also makes it useful in flame retardants and other specialty chemicals.
作用機序
The mechanism by which (4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play crucial roles in these interactions, potentially forming halogen bonds and hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4Z)-10-chloro-4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- (4Z)-10-iodo-4-[(3,5-diiodo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Uniqueness
The uniqueness of (4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one lies in its specific brominated structure, which imparts distinct chemical and biological properties. The presence of multiple bromine atoms enhances its reactivity and potential for forming halogen bonds, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
(4Z)-10-bromo-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br3N3O2S/c1-24-13-7(2-8(17)4-10(13)19)3-12-15(23)22-14-11(21-16(22)25-12)5-9(18)6-20-14/h2-6H,1H3/b12-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMDSIYAWGUAE-BASWHVEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-[(E)-N'-[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B6115252.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one](/img/structure/B6115255.png)

![methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(Z)-N-(phenanthridin-6-ylamino)-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate](/img/structure/B6115265.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![1-(2,1,3-benzoxadiazol-5-yl)-N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B6115302.png)
![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)

![N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N,2-dimethylpropan-1-amine](/img/structure/B6115354.png)
